Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate
Description
Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound characterized by a naphthyridine core substituted with a chlorine atom at position 2 and an ethyl ester group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to quinolones, which are known for antimicrobial and anticancer activities . The compound serves as a versatile intermediate in synthesizing derivatives with tailored biological properties, leveraging substitutions at key positions to modulate reactivity and pharmacological profiles .
Properties
IUPAC Name |
ethyl 2-chloro-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-6-7-4-3-5-13-10(7)14-9(8)12/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSQZPZZJPEXND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-1,8-naphthyridine-3-carboxylate typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . The reaction conditions often require moderate to high temperatures and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and atom economy are increasingly being applied to develop more eco-friendly and efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur in polar solvents and may require catalysts.
Oxidation and Reduction: Reagents such as peracids or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Biological Activities
The compound is part of the naphthyridine family, which has been shown to exhibit diverse biological activities:
-
Antimicrobial Activity :
- Derivatives of naphthyridines, including ethyl 2-chloro-1,8-naphthyridine-3-carboxylate, have demonstrated significant antibacterial properties against strains such as Klebsiella pneumoniae and others. This suggests potential applications in developing new antibiotics or therapeutic agents targeting bacterial infections .
- Anticancer Potential :
- Anti-inflammatory and Analgesic Effects :
- Neurological Applications :
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- A study on antimicrobial activity demonstrated that derivatives could effectively inhibit bacterial growth, suggesting their utility in antibiotic development.
- Research on anticancer properties showed that certain naphthyridine derivatives could induce cell cycle arrest and apoptosis in cancer cells, indicating their potential as chemotherapeutic agents .
Data Table: Comparative Biological Activities
| Activity Type | Compound Example | Effectiveness/Notes |
|---|---|---|
| Antimicrobial | This compound | Active against Klebsiella pneumoniae |
| Anticancer | Various naphthyridine derivatives | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Naphthyridine analogs | Demonstrated significant analgesic effects |
| Neurological | Naphthyridine derivatives | Potential applications in treating Alzheimer’s disease |
Mechanism of Action
The mechanism of action of ethyl 2-chloro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interfere with DNA replication . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Key Observations :
Gould-Jacobs Reaction
This compound and its analogs are commonly synthesized via the Gould-Jacobs reaction, which involves cyclization of ethoxy methylene malonate intermediates with aminopyridines . For example:
Intermediate Formation: Condensation of 2-aminopyridine with diethyl ethoxymethylenemalonate yields diethyl 2-((pyridin-2-ylamino)methylene)malonate.
Cyclization : Refluxing in high-boiling solvents (e.g., diphenyl ether) induces cyclization to form the naphthyridine core .
Substitution : Chlorination or alkylation steps introduce substituents like Cl or CH₃ at specific positions .
Physicochemical Properties
Solubility and Stability
Spectroscopic Data
Biological Activity
Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate (ECNC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and related research findings.
Chemical Structure and Properties
ECNC has the molecular formula and a molecular weight of approximately 236.65 g/mol. The compound features a naphthyridine core, which is characterized by fused pyridine rings. The presence of a carboxylate group and a chlorine atom at the 2-position enhances its reactivity and solubility, making it suitable for various biological applications .
Antimicrobial Properties
Research indicates that naphthyridine derivatives, including ECNC, exhibit significant antimicrobial activity against various bacterial strains. For example, derivatives have shown effectiveness against Klebsiella pneumoniae , suggesting potential for developing new antibiotics . A comparative analysis of several naphthyridine derivatives revealed that some compounds demonstrated minimum inhibitory concentrations (MIC) as low as , indicating potent antibacterial effects .
| Compound Name | MIC (μg/mL) | Activity |
|---|---|---|
| ECNC | TBD | Antibacterial |
| Derivative 7b | 0.22 | Highly active against Staphylococcus spp. |
| Derivative 11b | TBD | Active against resistant strains |
While specific mechanisms for ECNC remain under investigation, it is hypothesized that its antibacterial properties may stem from its ability to inhibit bacterial enzymes or interfere with DNA replication processes . In vitro studies have shown that certain naphthyridine derivatives can inhibit DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial metabolism .
Case Studies
- Antihistaminic Activity : A study designed new 1,8-naphthyridine-3-carboxylic acid derivatives and evaluated their antihistaminic activity using guinea pig trachea models. Results indicated promising bronchorelaxant effects, which could be relevant for respiratory conditions .
- In Silico Studies : Computational studies using PASS software predicted various biological activities for naphthyridine derivatives, aiding in the identification of potential therapeutic applications before experimental validation .
- Resistance Studies : A single-point resistance study highlighted that certain naphthyridine compounds possess the ability to overcome bacterial resistance mechanisms, making them candidates for further drug development .
Q & A
Q. What are the established synthetic routes for Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate?
The compound is typically synthesized via a Gould–Jacobs reaction. Key steps include:
- Condensation : 2-Aminopyridine reacts with ethoxymethylene malonate to form diethyl 2-((pyridine-2-ylamino)methylene)malonate .
- Cyclization : Refluxing the intermediate in high-boiling solvents (e.g., diphenyl ether) yields ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .
- Chlorination : The 2-chloro substituent is introduced via chlorinating agents (e.g., SOCl₂ or POCl₃) under controlled conditions .
- Alkylation : Sodium hydride in anhydrous DMF facilitates N-alkylation with alkyl halides to install the ethyl ester group .
Q. What analytical methods are used to characterize this compound?
- Spectroscopy :
Q. How is crystallographic data for derivatives obtained and refined?
Single-crystal X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) resolves molecular geometry. ORTEP-3 or WinGX visualizes thermal ellipsoids and hydrogen bonding .
Advanced Research Questions
Q. How to optimize reaction yields in the alkylation step of naphthyridine derivatives?
- Solvent Selection : Anhydrous DMF minimizes side reactions compared to polar protic solvents .
- Catalyst : Sodium hydride (vs. weaker bases) enhances nucleophilic substitution efficiency .
- Temperature Control : Reflux conditions (80–100°C) balance reaction rate and decomposition .
- Purification : Column chromatography (methanol:chloroform, 10:40) isolates products with >90% purity .
Q. What strategies resolve contradictions in bioactivity data across structurally similar derivatives?
- Structural Analysis : Compare X-ray crystallography data to identify steric/electronic differences impacting target binding .
- Computational Modeling :
- PASS Analysis : Predicts pharmacological activity profiles (e.g., antihistaminic vs. antimicrobial) .
- Molecular Docking : Evaluates binding affinity variations due to substituent modifications (e.g., piperazine vs. morpholine groups) .
Q. How to address low hydrolytic stability of the ethyl ester group during derivatization?
- Protection/Deprotection : Use tert-butyl esters (acid-labile) or silyl ethers to stabilize intermediates during coupling reactions .
- Microwave-Assisted Hydrolysis : Reduces reaction time (35 min at 120°C) and minimizes ester degradation .
- Alternative Leaving Groups : Replace chloride with fluorine to modulate reactivity in SNAr reactions .
Q. What in silico tools predict the drug-likeness of novel naphthyridine derivatives?
- Lipinski’s Rule of Five : Assesses molecular weight (<500 Da), logP (<5), and hydrogen bonding .
- SwissADME : Computes bioavailability radar plots for solubility and gastrointestinal absorption .
- AutoDock Vina : Screens binding poses against target proteins (e.g., DNA gyrase for antimicrobial activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
